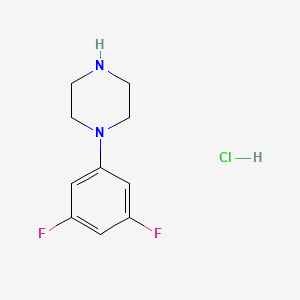

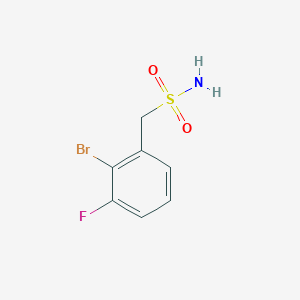

![molecular formula C16H18N2O4S B2521771 2-[(4-甲基苯基)磺酰基]甲基-5,6-二氢-4H-吡咯并[1,2-b]吡唑-3-羧酸甲酯 CAS No. 1984167-22-7](/img/structure/B2521771.png)

2-[(4-甲基苯基)磺酰基]甲基-5,6-二氢-4H-吡咯并[1,2-b]吡唑-3-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, "methyl 2-{[(4-methylphenyl)sulfonyl]methyl}-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate," is a complex organic molecule that appears to be related to a family of compounds that have been synthesized and studied for various chemical and biological properties. While the exact compound is not directly mentioned in the provided papers, there are several related compounds and functional groups that can give us insight into its potential characteristics and behaviors.

Synthesis Analysis

The synthesis of related compounds involves the use of directing groups and catalytic systems. For instance, 2-Aminophenyl-1H-pyrazole has been used as a removable directing group for copper-mediated C-H amidation and sulfonamidation, which suggests that similar methodologies could potentially be applied to the synthesis of the compound . Additionally, the synthesis of functionalized pyrroles has been achieved through a 1-methylimidazole-catalyzed reaction, indicating that nitrogen-containing heterocycles can be synthesized using catalyzed reactions with appropriate intermediates .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For example, metal complexes containing sulfonamido groups have been characterized by elemental analyses, magnetic measurements, IR, mass spectrometry, and NMR spectroscopy . These techniques could be used to determine the structure of the compound of interest, particularly given the presence of a sulfonyl group in its structure.

Chemical Reactions Analysis

The compound is likely to participate in reactions typical of pyrrolopyrazoles and pyrroles. For instance, sulfone-linked bis heterocycles have been prepared by regioselective reactions, followed by functionalization with 1,3-dipolar reagents . This suggests that the compound could undergo similar reactions, potentially leading to a variety of derivatives with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through potentiometric and thermodynamic studies. For example, the dissociation constants and metal-ligand stability constants of pyrazolinone derivatives have been determined, providing insight into the acidity and metal-binding properties of these compounds . Similarly, DFT calculations have been used to explore the electronic structure, dipole moment, and frontier orbitals of pyrazolopyrimidine derivatives, which can be informative for understanding the reactivity and stability of the compound .

科学研究应用

杂环化学和有机合成

该化合物与杂环化合物的合成和研究有关,杂环化合物在新有机材料和药物的开发中至关重要。该领域的研究探索了杂环稠合的2,5-二氢噻吩S,S-二氧化物及其衍生物的合成,包括吡唑稠合类似物。这些化合物是由3-苯磺酰基-2,5-二氢噻吩S,S-二氧化物等前体通过环加成反应、碱诱导芳构化和N-取代合成的,突出了该化合物在扩展杂环砜的化学及其在材料科学和药物发现中的潜在应用方面的作用(Chaloner等,1992)。

药物化学和药物发现

在药物化学中,该化合物作为合成具有潜在生物活性的新型吡唑的前体。研究表明,从相关前体合成新型吡唑衍生物,并研究其抗氧化、抗癌和抗炎等生物学特性。这些研究工作强调了此类化合物在发现和开发新的治疗剂中的重要性,尤其是在解决癌症和炎症性疾病等疾病方面(Thangarasu等,2019)。

杂环磺酰胺和磺酰氟的合成

该化合物参与杂环磺酰胺和磺酰氟的合成,展示了其在有机合成中的多功能性。开发合成这些衍生物的有效方法证明了该化合物在创建在药物化学中至关重要的官能团方面的实用性。此类研究有助于推进对新药和材料开发至关重要的合成方法(Tucker等,2015)。

抗菌研究

该化合物在合成具有潜在抗菌活性的新型杂环化合物中具有应用。探索其衍生物的抗菌特性是药物研究的一个重要方面,旨在解决抗生素耐药性的日益严重的问题。通过合成和评估新型化合物对各种菌株的功效,研究人员为发现新的抗菌剂做出贡献,这些抗菌剂可能导致开发针对传染病的新疗法(Padmavathi等,2008)。

作用机制

Target of Action

Similar compounds, such as 2-(4-methylsulfonyl phenyl) indole derivatives, have been found to exhibit antimicrobial and anti-inflammatory activities . They show excessive selectivity towards cyclooxygenase-2 (COX-2) enzymes , which play a crucial role in inflammation and pain.

Mode of Action

Similar compounds have been found to inhibit cox-2 enzymes . This inhibition can lead to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain.

Biochemical Pathways

Similar compounds have been found to affect the cox-2 pathway . By inhibiting COX-2, these compounds can reduce the production of prostaglandins, thereby alleviating inflammation and pain.

Result of Action

Similar compounds have been found to exhibit antimicrobial and anti-inflammatory activities . These compounds can inhibit the production of prostaglandins by inhibiting COX-2, thereby reducing inflammation and pain.

属性

IUPAC Name |

methyl 2-[(4-methylphenyl)sulfonylmethyl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-11-5-7-12(8-6-11)23(20,21)10-13-15(16(19)22-2)14-4-3-9-18(14)17-13/h5-8H,3-4,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKVGRQDHNAHAFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC2=NN3CCCC3=C2C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

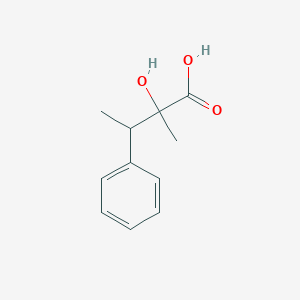

![1-(3-Chlorobenzoyl)-8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2521688.png)

![N-(4-chlorophenyl)-N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide](/img/structure/B2521691.png)

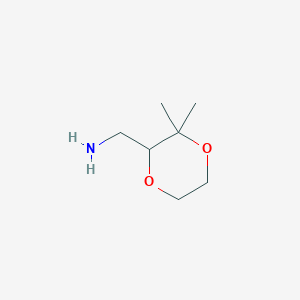

![tert-butyl N-[4-(3-aminophenyl)oxan-4-yl]carbamate](/img/structure/B2521697.png)

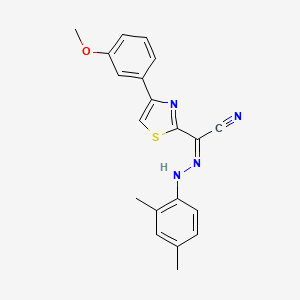

![N-(2,4-difluorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2521698.png)

![3-(2-methoxyphenyl)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2521701.png)

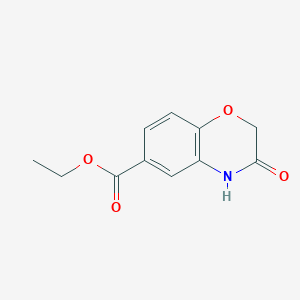

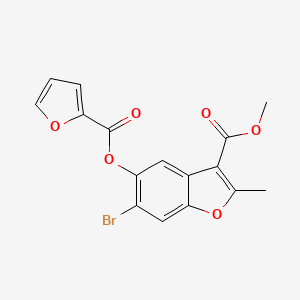

![(Z)-ethyl 2-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate](/img/structure/B2521707.png)

![4-methyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2521710.png)